4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(10-6-12-26(23,24)14-7-2-1-3-8-14)21-18-20-16(13-25-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYXSMRFDGPMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For this substrate:
- Reactants : 2-Acetylpyridine (ketone), thiourea, and iodine.
- Mechanism :
- Conditions : Reflux in ethyl alcohol (78°C, 12–24 hours).
- Yield : Reported analogs achieve 60–75% yields.
Key Reaction :
$$
\text{2-Acetylpyridine} + \text{Thiourea} \xrightarrow{\text{I}2, \text{EtOH}} \text{4-(Pyridin-2-yl)thiazol-2-amine} + \text{NH}3 + \text{H}_2\text{O}
$$
Alternative Routes: Suzuki-Miyaura Coupling
For substrates requiring late-stage functionalization:
- Step 1 : Synthesize 4-bromothiazol-2-amine via Hantzsch synthesis using phenacyl bromide.
- Step 2 : Suzuki-Miyaura coupling with pyridin-2-ylboronic acid under palladium catalysis.
- Conditions : Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DMF/H$$_2$$O (100°C, 6 hours).
- Advantage : Enables modular introduction of diverse aryl groups.
Synthesis of 4-(Phenylsulfonyl)Butanamide
Sulfonylation of γ-Bromobutyric Acid
- Reactants : γ-Bromobutyric acid, sodium phenylsulfinate.
- Mechanism : Nucleophilic substitution (S$$_\text{N}$$2) at the γ-position.
- Conditions : DMF, 80°C, 8 hours.
- Intermediate : 4-(Phenylsulfonyl)butyric acid (yield: ~65%).
Key Reaction :
$$
\gamma\text{-Bromobutyric acid} + \text{NaSO}_2\text{Ph} \rightarrow \text{4-(Phenylsulfonyl)butyric acid} + \text{NaBr}
$$
Conversion to Acid Chloride
- Reactant : Thionyl chloride (SOCl$$_2$$).
- Conditions : Reflux (70°C, 2 hours), followed by solvent evaporation.
- Intermediate : 4-(Phenylsulfonyl)butanoyl chloride (yield: >90%).
Amide Bond Formation
Coupling Strategy
The final step involves reacting 4-(pyridin-2-yl)thiazol-2-amine with 4-(phenylsulfonyl)butanoyl chloride:
- Base : Triethylamine (TEA) or DMAP to scavenge HCl.
- Solvent : Anhydrous dichloromethane (DCM) or THF.
- Conditions : 0°C → room temperature, 12 hours.
- Yield : 70–85% after column chromatography (SiO$$_2$$, ethyl acetate/hexane).
Key Reaction :
$$
\text{4-(Pyridin-2-yl)thiazol-2-amine} + \text{4-(Phenylsulfonyl)butanoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization and Challenges
Regioselectivity in Thiazole Formation
Sulfonylation Efficiency
Amide Coupling Purity
- Issue : Residual acyl chloride or unreacted amine.
- Solution : Aqueous workup (NaHCO$$_3$$) and silica gel chromatography.
Analytical Data and Characterization
Spectroscopic Properties (Representative Data)
| Property | Value |
|---|---|
| Molecular Formula | C$${18}$$H$${17}$$N$$3$$O$$3$$S$$_2$$ |
| Molecular Weight | 387.5 g/mol |
| $$^1$$H NMR (CDCl$$_3$$) | δ 8.50 (d, pyridine-H), 7.90 (s, thiazole-H), 3.20 (t, SO$$2$$CH$$2$$) |
| IR (cm$$^{-1}$$) | 1650 (C=O), 1320 (SO$$_2$$), 1550 (C=N) |
Comparative Yields Across Methods
| Step | Method | Yield |
|---|---|---|
| Thiazole formation | Hantzsch | 68% |
| Sulfonylation | S$$_\text{N}$$2 | 65% |
| Amide coupling | Acyl chloride | 82% |
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide exhibit promising anticancer properties. The thiazole and pyridine rings are known to interact with various biological targets involved in cancer progression.
Case Study :
A study demonstrated that derivatives of thiazole compounds showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. The sulfonamide group is particularly effective in inhibiting bacterial growth.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structure indicates possible modulation of G protein-coupled receptors (GPCRs), particularly dopamine receptors.
Behavioral Studies :
In preclinical models, compounds related to this structure demonstrated effects on locomotor activity, suggesting implications for conditions like Parkinson's disease and schizophrenia .
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Sulfonyl Group Variations
- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide (CAS: 922962-14-9): Substitution: Methoxy group at the para position of the phenylsulfonyl moiety. Molecular weight = 417.5 g/mol .
- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6): Substitution: Methyl groups on both the sulfonamide nitrogen and phenyl ring. Impact: Enhanced lipophilicity but reduced steric bulk compared to the phenylsulfonyl group in the target compound .
Pyridine Positional Isomerism
- Pyridin-3-yl vs. Pyridin-2-yl :
Thiazole Substituents
Pharmacological and Physicochemical Properties
Limited biological data are available for the target compound. However, structural analogs highlight trends:
Biological Activity
The compound 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings, including data tables, case studies, and detailed analyses of its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 451.6 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in antifungal and antibacterial activities.
Research indicates that compounds containing thiazole moieties often exhibit their biological effects through the inhibition of key enzymes or pathways involved in disease processes. For instance, thiazole derivatives have been shown to inhibit the enzyme CYP51 , crucial for ergosterol synthesis in fungi, thereby exerting antifungal effects similar to established azole drugs .
Antifungal Activity
In vitro studies have demonstrated that thiazole derivatives can effectively inhibit the growth of various fungal strains, including Candida albicans and Candida parapsilosis. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to ketoconazole, a standard antifungal agent .
Antibacterial Activity
Preliminary investigations into the antibacterial properties reveal that thiazole-based compounds exhibit activity against gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential role for this compound in treating bacterial infections .
Case Studies and Research Findings
- Case Study on Antifungal Efficacy :
- Antibacterial Screening :
Data Tables
| Compound | Target Pathway | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | CYP51 Inhibition | Antifungal | 1.23 (against C. parapsilosis) |
| Thiazole Derivative A | Ergosterol Synthesis | Antifungal | Similar to ketoconazole |
| Thiazole Derivative B | Unknown | Antibacterial (E. coli) | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, and what critical parameters govern their success?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling a sulfonyl chloride derivative (e.g., phenylsulfonyl chloride) to a butanamide backbone, followed by thiazole ring formation. Key steps include:
Sulfonylation : Reacting 4-aminothiazole intermediates with phenylsulfonyl chloride in dry pyridine or DMF at 0–5°C .
Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylbutanamide moiety to the 4-(pyridin-2-yl)thiazol-2-amine group .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios (1:1.1 sulfonyl chloride:amine) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?
- Primary Techniques :
- NMR : H and C NMR identify sulfonyl, thiazole, and pyridyl protons/carbons. Aromatic protons appear at δ 7.2–8.5 ppm, while sulfonyl groups deshield adjacent methylenes .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 465.59) and fragmentation patterns .
- Ambiguity Resolution : 2D NMR (COSY, HSQC) differentiates overlapping aromatic signals; IR spectroscopy validates sulfonyl (1150–1350 cm) and amide (1650 cm) groups .
Q. What preliminary biological screening strategies are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., SphK1) or proteases using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production, and what are common pitfalls?
- Optimization Strategies :
- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Pitfalls : Hydrolysis of sulfonyl groups under acidic conditions; use pH-controlled workups (pH 5–6) .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across studies)?
- Root Causes :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation .
- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Approaches :
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., SphK1 active site) .
- QSAR Models : Use Hammett constants for substituent effects on pyridyl/thiazole rings .
- Data Integration : Combine with experimental IC values to refine predictions .
Methodological Recommendations
Q. How can researchers mitigate stability issues during long-term storage?
- Formulation : Lyophilize with trehalose (5% w/v) to prevent hydrolysis .
- Storage : -80°C under argon; avoid repeated freeze-thaw cycles .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target Identification :
- Pull-Down Assays : Biotinylated probes + streptavidin beads .
- X-ray Crystallography : Co-crystallize with suspected targets (e.g., kinases) .
Q. How should cross-disciplinary applications (e.g., materials science) be explored?
- Material Properties :
- Conductivity Screening : Four-point probe measurements for organic semiconductor potential .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
